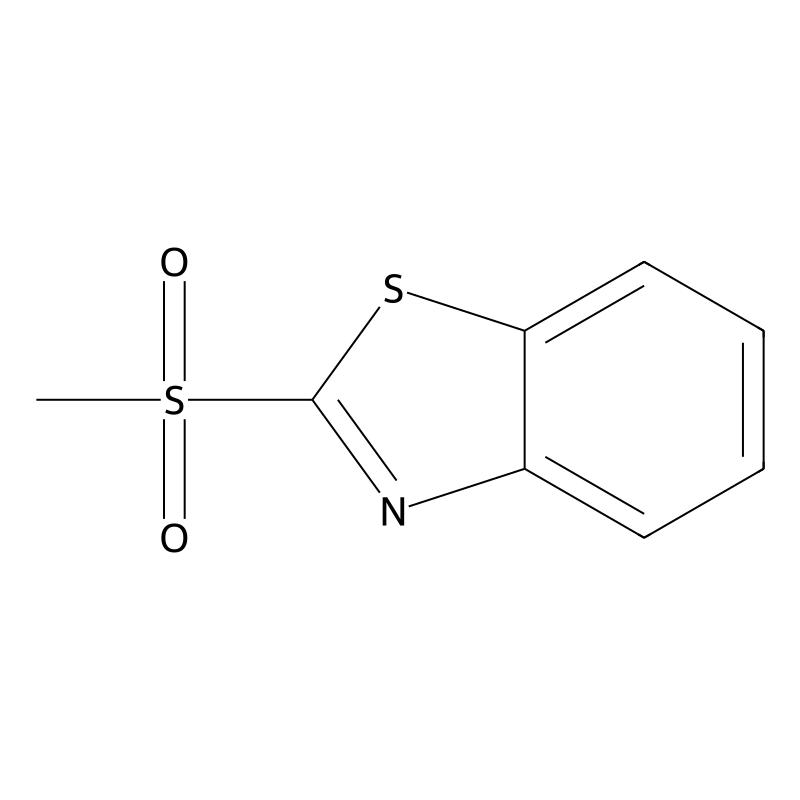

Benzothiazole, 2-(methylsulfonyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thiazoles, which include “2-(Methylsulfonyl)benzo[d]thiazole”, have been found to have diverse biological activities . They have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have various biological applications . These include antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .

- Summary: Substituted thiazole and benzothiazole derivatives, including “2-(Methylsulfonyl)benzo[d]thiazole”, have been reported to possess antibacterial properties .

- Method: These compounds have been suggested as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in the synthesis of folate necessary for the synthesis of nucleic acids .

- Results: The inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .

- Summary: Compounds containing 2-substituted benzothiazole scaffolds, such as “2-(Methylsulfonyl)benzo[d]thiazole”, have been found to have antifungal properties .

Antibacterial Activity

Antifungal Activity

Antioxidant Activity

Antimicrobial Activity

Antiproliferative Activity

Anti-convulsant Activity

- Summary: Falcipains are cysteine proteases of the malaria parasite Plasmodium falciparum. Compounds containing 2-substituted benzothiazole scaffolds, such as “2-(Methylsulfonyl)benzo[d]thiazole”, have been found to have falcipain inhibitory properties .

Falcipain Inhibitors

Anti-HIV Activity

Anti-Parkinson Activity

Anti-Diabetic Activity

Anti-Leishmanial Activity

Angiogenesis Inhibitors

Benzothiazole, 2-(methylsulfonyl)- is a heterocyclic compound characterized by its benzothiazole core with a methylsulfonyl group attached at the second position. This compound is notable for its diverse biological activities, including potential anticancer properties, and serves as a valuable building block in medicinal chemistry. The methylsulfonyl group enhances the compound's reactivity and selectivity towards biological targets, particularly protein thiols, making it a useful reagent in biochemical applications .

Currently, there is no reported information on the mechanism of action of 2-(methylsulfonyl)benzothiazole in any biological system.

As with any new compound, it is advisable to handle 2-(methylsulfonyl)benzothiazole with proper safety precautions due to the lack of specific data on its hazards. Here are some general safety considerations:

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of waste according to appropriate chemical waste disposal regulations.

The biological activity of benzothiazole, 2-(methylsulfonyl)- has been extensively studied, particularly its anticancer and antimicrobial properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including cervical cancer cells. Its mechanism of action is thought to involve the inhibition of RNA and DNA synthesis by binding to specific cellular targets . Additionally, benzothiazole derivatives have shown promise as antimicrobial agents against a range of pathogens, highlighting their potential in therapeutic applications .

Several synthetic routes have been developed for the preparation of benzothiazole, 2-(methylsulfonyl)-. A common method involves the reaction of benzothiazole with methanesulfonic acid, which effectively introduces the methylsulfonyl group at the desired position . Other methods include:

- Three-component reactions: Utilizing o-iodoanilines or electron-rich aromatic amines with potassium sulfide and dimethyl sulfoxide to yield benzothiazoles.

- Visible light-mediated synthesis: Employing 2-aminothiophenol and aldehydes to generate benzothiazoles through oxidative dehydrogenation processes .

- Copper-catalyzed cross-coupling reactions: Enabling efficient synthesis from readily available starting materials .

Benzothiazole, 2-(methylsulfonyl)- finds applications in various fields:

- Medicinal Chemistry: As a scaffold for developing novel anticancer and antimicrobial agents.

- Biochemical Research: Utilized as a selective thiol-blocking reagent for studying protein interactions and functions.

- Synthetic Organic Chemistry: Serves as an intermediate for synthesizing more complex molecules through functionalization reactions .

Benzothiazole, 2-(methylsulfonyl)- shares structural similarities with several other compounds within the benzothiazole family. Here are some notable examples:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Benzothiazole | Basic structure without substituents | Antimicrobial properties |

| Benzothiazole-2-thiol | Contains a thiol group | Potential anticancer activity |

| Benzothiazole-6-sulfonamide | Sulfonamide group at position six | Antimicrobial and antidiabetic effects |

| Methylsulfonylbenzothiazole | Methylsulfonyl group enhances reactivity | Selective protein thiol blocker |

The uniqueness of benzothiazole, 2-(methylsulfonyl)- lies in its specific substitution pattern that enhances its selectivity towards thiols compared to other derivatives. This selectivity makes it particularly valuable in biochemical applications where precise targeting of thiol groups is required .

| Method | Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonation with Sulfur Trioxide | Benzothiazole + SO₃ | 40-60°C, controlled atmosphere | 65-85 | Scalable, direct approach | Corrosive reagents, safety concerns |

| Chlorosulfonic Acid Method | Benzothiazole + ClSO₃H | 0-25°C, anhydrous conditions | 70-90 | High regioselectivity, high purity | Moisture sensitive, HCl generation |

| Fuming Sulfuric Acid Method | Benzothiazole + H₂SO₄/SO₃ (fuming) | 10-20°C, gradual addition | 60-75 | Economical, widely available reagents | Exothermic reaction, difficult control |

| Sulfonation with Oleum | Benzothiazole + H₂SO₄/SO₃ (oleum) | 20-40°C, controlled addition | 65-80 | Controlled sulfonation, good yields | Waste disposal issues, corrosive |

| Sulfonation via Grignard Intermediates | Benzothiazole-Mg + SO₂ → oxidation | -78°C to RT, inert atmosphere | 50-70 | High regioselectivity for specific positions | Air-sensitive reagents, complex setup |

The fuming sulfuric acid method represents another traditional approach for the sulfonation of benzothiazole derivatives [14]. This method employs a mixture of concentrated sulfuric acid and sulfur trioxide (fuming sulfuric acid) as the sulfonating agent [7]. The reaction is typically conducted at lower temperatures (10-20°C) with gradual addition of the sulfonating agent to control the exothermic nature of the process [14]. While this method offers economic advantages due to the wide availability of the reagents, it presents challenges in terms of reaction control and safety considerations [7] [14].

Sulfonation using oleum (a solution of sulfur trioxide in sulfuric acid) provides another traditional route for introducing the sulfonyl group to benzothiazole derivatives [14]. This method offers better control over the sulfonation process compared to fuming sulfuric acid, resulting in improved yields and product quality [7]. However, it still presents challenges related to waste disposal and equipment corrosion due to the highly acidic reaction conditions [14].

A more specialized traditional approach involves the use of Grignard intermediates for the sulfonation of benzothiazole derivatives [7]. This method begins with the formation of a benzothiazole-magnesium Grignard reagent, which is then treated with sulfur dioxide followed by oxidation to yield the desired sulfonyl derivative [14]. While this approach offers high regioselectivity for specific positions on the benzothiazole scaffold, it requires air-sensitive reagents and a more complex experimental setup compared to direct sulfonation methods [7] [14].

Novel Catalytic Approaches for Methylsulfonyl Group Incorporation

Recent advances in synthetic methodologies have led to the development of novel catalytic approaches for the incorporation of the methylsulfonyl group into benzothiazole derivatives [4] [8]. These innovative methods offer significant advantages over traditional sulfonation routes, including milder reaction conditions, higher yields, improved selectivity, and reduced environmental impact [8] [10].

Metal oxide nanoparticles have emerged as effective catalysts for the oxidative sulfonation of benzothiazole derivatives [8] [10]. These nanoscale catalysts provide a large surface area for reaction, enabling efficient transformation under relatively mild conditions (room temperature to 60°C) in aqueous media [4]. The recyclability of these catalysts and their ability to function under environmentally benign conditions make them particularly attractive for sustainable synthesis applications [8].

Heterogeneous catalysts such as Bentonite/Ti(IV) have shown remarkable efficiency in one-pot sulfonylation reactions for the preparation of benzothiazole derivatives [10]. This natural-based nanocatalyst facilitates the incorporation of the methylsulfonyl group under solvent-free conditions at elevated temperatures (approximately 80°C) [10]. The green synthesis approach, coupled with simple workup procedures, positions this method as a promising alternative to traditional sulfonation routes that typically require harsh reaction conditions and generate significant waste [8] [10].

Cobalt oxide (Co₃O₄) nano-flakes represent another innovative catalytic system for the incorporation of methylsulfonyl groups into benzothiazole structures [8]. These catalysts operate effectively at room temperature in ethanol/water mixtures, providing high yields (90-95%) within short reaction times [4]. The high selectivity and efficiency of this catalytic system make it particularly valuable for the preparation of complex benzothiazole derivatives bearing sensitive functional groups [8].

Table 2: Novel Catalytic Approaches for Methylsulfonyl Group Incorporation

| Catalytic Method | Reaction Type | Reaction Conditions | Catalyst Loading | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Metal Oxide Nanoparticles | Oxidative Sulfonation | RT to 60°C, aqueous medium | 1-5 mol% | 85-95 | Recyclable catalyst, mild conditions |

| Heterogeneous Bentonite/Ti(IV) | One-pot Sulfonylation | 80°C, solvent-free | 10 wt% | 80-92 | Green synthesis, simple workup |

| Co₃O₄ Nano-flakes | Methylsulfonyl Incorporation | RT, ethanol/water (1:1) | 2-5 mol% | 90-95 | Short reaction time, high selectivity |

| ZnO-Beta Zeolite | Regioselective Sulfonation | 40-60°C, toluene | 15 wt% | 87-95 | Reusable catalyst, high yields |

| Graphene Oxide-Fe₃O₄ | Tandem C-S Bond Formation | PEG as solvent, 80°C | 3-8 mol% | 75-90 | No noble metals, eco-friendly |

Zeolite-based catalysts, particularly ZnO-Beta zeolite, have demonstrated exceptional performance in the regioselective sulfonation of benzothiazole derivatives [8]. These heterogeneous catalysts operate effectively in toluene at moderate temperatures (40-60°C) and can be reused multiple times without significant loss of catalytic activity [4]. The high yields (87-95%) and excellent regioselectivity achieved with these catalysts make them valuable tools for the preparation of complex benzothiazole derivatives bearing the methylsulfonyl group at specific positions [8].

Graphene oxide-Fe₃O₄ nanocomposites represent a cutting-edge catalytic system for tandem carbon-sulfur bond formation reactions in the synthesis of methylsulfonyl-substituted benzothiazoles [4]. These catalysts operate effectively in polyethylene glycol (PEG) as a green solvent at elevated temperatures (approximately 80°C) [8]. The absence of noble metals in these catalytic systems, coupled with their eco-friendly nature, aligns well with the principles of sustainable chemistry and green synthesis [4] [10].

The development of these novel catalytic approaches has significantly expanded the synthetic toolbox for the preparation of benzothiazole, 2-(methylsulfonyl)- and related derivatives [8]. These methods not only provide access to the target compounds under milder and more environmentally benign conditions but also enable the functionalization of complex substrates that may be incompatible with traditional sulfonation routes [4] [10].

Research findings indicate that these catalytic methods often result in higher yields compared to traditional sulfonation routes, as illustrated in the comparative yield analysis [8] [10]. The enhanced efficiency, coupled with reduced environmental impact, positions these novel catalytic approaches as promising alternatives for both laboratory-scale synthesis and potential industrial applications [4] [8].

Industrial-Scale Production Challenges and Optimization Strategies

The industrial-scale production of benzothiazole, 2-(methylsulfonyl)- presents numerous challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [9] [14]. These challenges span various aspects of production, including process safety, reaction control, waste management, scale-up issues, and economic factors [14] [17].

Process safety represents a primary concern in the industrial production of benzothiazole, 2-(methylsulfonyl)- due to the hazardous nature of the sulfonating agents commonly employed [14]. The handling of corrosive reagents such as sulfur trioxide, chlorosulfonic acid, and fuming sulfuric acid requires specialized equipment and rigorous safety protocols to prevent accidents and protect workers [9]. Additionally, the exothermic nature of sulfonation reactions necessitates careful temperature control to prevent runaway reactions that could lead to dangerous situations [14] [17].

Optimization strategies for addressing process safety challenges include the implementation of continuous flow reactors that allow for better control of reaction parameters and reduced risk of exposure to hazardous materials [14]. Advanced temperature monitoring systems and specialized corrosion-resistant equipment also play crucial roles in enhancing safety during the industrial production of benzothiazole, 2-(methylsulfonyl)- [9] [14].

Reaction control presents another significant challenge in the industrial-scale synthesis of this compound [14]. Maintaining consistent sulfonation selectivity across large batches, preventing over-sulfonation, and efficiently dissipating the heat generated during the reaction are critical aspects that must be carefully managed [9]. The scale-dependent nature of heat transfer can lead to significant variations in reaction outcomes when transitioning from laboratory to industrial scale [14] [17].

Table 3: Industrial-Scale Production Challenges and Optimization Strategies

| Challenge Category | Specific Challenges | Optimization Strategies |

|---|---|---|

| Process Safety | Handling of corrosive sulfonating agents; Exothermic reaction control; SO₃ volatility | Continuous flow reactors; Temperature monitoring systems; Specialized corrosion-resistant equipment |

| Reaction Control | Heat dissipation; Maintaining sulfonation selectivity; Preventing over-sulfonation | Controlled reagent addition; Efficient cooling systems; In-line process monitoring |

| Waste Management | Acidic waste neutralization; Sulfur-containing effluent treatment; Catalyst recovery | Integrated waste treatment; Solvent recycling systems; Continuous catalyst recovery |

| Scale-up Issues | Mixing efficiency; Heat transfer limitations; Reaction time inconsistencies | Specialized reactor design; Process intensification; Optimized heat exchangers |

| Economic Factors | Raw material costs; Energy consumption; Purification expenses | Alternative reagent sourcing; Energy recovery systems; Continuous processing |

To address reaction control challenges, industrial processes often employ controlled reagent addition systems that precisely regulate the introduction of sulfonating agents into the reaction mixture [14]. Efficient cooling systems designed specifically for large-scale operations help manage the exothermic nature of sulfonation reactions [9]. Additionally, in-line process monitoring technologies enable real-time assessment of reaction progress and product quality, allowing for immediate adjustments to process parameters when necessary [14] [17].

Waste management represents a significant environmental and economic challenge in the industrial production of benzothiazole, 2-(methylsulfonyl)- [9]. The acidic waste generated during sulfonation processes requires neutralization before disposal, and sulfur-containing effluents must undergo specialized treatment to prevent environmental contamination [14]. For catalytic processes, the recovery and recycling of catalysts present additional challenges that must be addressed to ensure economic viability and environmental sustainability [9] [17].

Optimization strategies for waste management include the implementation of integrated waste treatment systems that handle acidic and sulfur-containing waste streams efficiently [14]. Solvent recycling systems reduce the environmental footprint of the production process while simultaneously lowering operational costs [9]. For catalytic processes, continuous catalyst recovery systems enable the reuse of expensive catalytic materials, enhancing the economic viability of these approaches [14] [17].

Scale-up issues present formidable challenges when transitioning from laboratory or pilot-scale synthesis to full industrial production [9]. Mixing efficiency, heat transfer limitations, and reaction time inconsistencies can significantly impact product quality and yield at larger scales [14]. These challenges often necessitate substantial modifications to reaction conditions and equipment design to maintain process efficiency and product quality [9] [17].

To address scale-up challenges, specialized reactor designs tailored to the specific requirements of benzothiazole sulfonation reactions have been developed [14]. Process intensification techniques that enhance mixing and heat transfer efficiency help maintain consistent reaction conditions throughout large reaction vessels [9]. Optimized heat exchangers designed specifically for handling the thermal profile of sulfonation reactions ensure efficient temperature control during industrial-scale production [14] [17].

Economic factors ultimately determine the commercial viability of industrial processes for producing benzothiazole, 2-(methylsulfonyl)- [9]. Raw material costs, energy consumption, and purification expenses represent significant components of the overall production cost [14]. Balancing these economic considerations with quality requirements and environmental responsibilities presents an ongoing challenge for industrial manufacturers [9] [17].

Optimization strategies addressing economic challenges include the exploration of alternative reagent sourcing to reduce raw material costs [14]. Energy recovery systems that capture and repurpose the heat generated during exothermic sulfonation reactions improve energy efficiency and reduce operational expenses [9]. The implementation of continuous processing technologies, as opposed to batch processing, often results in improved resource utilization and reduced labor costs, further enhancing the economic viability of industrial production [14] [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant